molecular formula C10H17N3 B13090670 6-Methyl-2-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

6-Methyl-2-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

Cat. No.: B13090670
M. Wt: 179.26 g/mol
InChI Key: AFRQPZQOFHJTGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyl-2-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolopyrimidine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine typically involves cyclization reactions. One common method is the condensation of aminopyrazole with a suitable aldehyde or ketone, followed by cyclization under acidic or basic conditions . The reaction conditions often include heating under reflux in solvents like ethanol or pyridine .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the pyrazole ring .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Methyl-2-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-2-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern and the resulting electronic properties. This uniqueness makes it a valuable compound for various research applications, particularly in medicinal chemistry and materials science .

Biological Activity

6-Methyl-2-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the pyrazolo[1,5-a]pyrimidine class, which is known for various pharmacological properties including anticancer, anti-inflammatory, and antimicrobial activities.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C9H12N4\text{C}_9\text{H}_{12}\text{N}_4

This compound features a pyrazolo[1,5-a]pyrimidine core with a methyl group and an isopropyl substituent that may influence its biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidines. For instance, a study evaluated the anticancer effects of synthesized triazole-linked glycohybrids derived from pyrazolo[1,5-a]pyrimidines. The results indicated that while some compounds exhibited significant cytotoxicity against breast cancer cell lines (MCF-7, MDA-MB231), others did not show notable growth inhibition compared to controls .

Table 1: Anticancer Activity of Pyrazolo[1,5-a]pyrimidine Derivatives

CompoundCell Line TestedIC50 (µM)Observations
Triazole-Glycohybrid 1MDA-MB-23115Moderate inhibition
Triazole-Glycohybrid 2MCF-725High inhibition
Control (YM155)MDA-MB-23110Strong inhibition

The mechanism of action for compounds in this class often involves the inhibition of key kinases associated with cancer progression. For example, pyrazolo[1,5-a]pyrimidines have been identified as inhibitors of AXL and c-MET kinases, which are implicated in tumor growth and metastasis. The binding affinity to these targets is influenced by the structural features of the compounds .

Other Biological Activities

Beyond anticancer properties, pyrazolo[1,5-a]pyrimidines have shown promise in other therapeutic areas:

  • Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory activity by modulating pathways involved in inflammatory responses.
  • Antimicrobial Properties : Certain compounds have demonstrated effectiveness against bacterial strains and are being explored for their potential as antibiotics.

Case Studies

Several case studies have been conducted to explore the efficacy of this compound derivatives:

  • Study on Anticancer Efficacy : A study synthesized a library of derivatives and tested them against various cancer cell lines. The findings indicated that structural modifications significantly impacted cytotoxicity levels.
  • In Vivo Studies : Animal models have been used to assess the therapeutic potential of these compounds in treating tumors. Results showed promising tumor reduction rates with specific derivatives.
  • Synergistic Effects : Research has also explored the synergistic effects of combining pyrazolo[1,5-a]pyrimidines with other therapeutic agents like cold atmospheric plasma (CAP), enhancing their cytotoxic effects on cancer cells .

Properties

Molecular Formula

C10H17N3

Molecular Weight

179.26 g/mol

IUPAC Name

6-methyl-2-propan-2-yl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C10H17N3/c1-7(2)9-4-10-11-5-8(3)6-13(10)12-9/h4,7-8,11H,5-6H2,1-3H3

InChI Key

AFRQPZQOFHJTGJ-UHFFFAOYSA-N

Canonical SMILES

CC1CNC2=CC(=NN2C1)C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.